Sulfopin - 2451481-08-4

Sulfopin

Catalog Number: EVT-2589347
CAS Number: 2451481-08-4
Molecular Formula: C11H20ClNO3S
Molecular Weight: 281.80 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sulfopin is a double-digit nanomolar inhibitor of Pin1, a peptidyl-prolyl cis-trans isomerase. [] It acts as a selective covalent inhibitor, targeting Pin1's active site nucleophile, Cys113. [] Sulfopin serves as a valuable chemical probe for investigating Pin1-dependent pharmacology in both cellular and in vivo settings. []

Future Directions

8.1. Optimization of Sulfopin-based PROTACs: Further development and optimization of PROTAC degraders of Pin1 based on Sulfopin's structure could lead to more effective therapies for various cancers, particularly those resistant to existing treatments. []

Overview

Sulfopin is a selective covalent inhibitor of the enzyme Pin1 (peptidyl-prolyl isomerase 1), which plays a critical role in regulating protein conformations and is implicated in various cellular processes, including cell cycle progression and cancer progression. By inhibiting Pin1, Sulfopin can block Myc-driven tumors, making it a potential therapeutic agent in cancer treatment. The compound has been identified through extensive screening and optimization of sulfone-containing fragments, demonstrating high specificity for its target.

Source and Classification

Sulfopin was developed as part of a broader effort to create covalent inhibitors targeting specific cysteine residues in proteins. It is classified as a small molecule inhibitor with the chemical structure that includes a cyclic sulfone core. The compound is cataloged under CAS number 2451481-08-4 and is available from various suppliers for research purposes .

Synthesis Analysis

Methods and Technical Details

The synthesis of Sulfopin involves several key steps:

  1. Fragment Screening: Initial screening was conducted using a library of compounds against the purified catalytic domain of Pin1. This process identified fragments that irreversibly labeled Pin1, leading to the discovery of sulfone-containing hits .
  2. Optimization: Subsequent optimization involved synthesizing or purchasing additional sulfolane-containing compounds with various side chains to enhance binding affinity. A total of 26 compounds were synthesized, revealing structure-activity relationships that guided further modifications .
  3. Characterization: The binding affinity and selectivity were assessed using techniques such as liquid chromatography-mass spectrometry (LC-MS) and fluorescence polarization assays, confirming that Sulfopin effectively inhibits Pin1 with an apparent inhibition constant (K_i) of approximately 17 nM .
Molecular Structure Analysis

Structure and Data

Sulfopin's molecular structure features a cyclic sulfone core that is crucial for its binding to the active site of Pin1, specifically targeting the cysteine residue at position 113 (Cys113). The compound's design allows it to form a covalent bond with this cysteine, effectively inhibiting the enzyme's activity. Structural data obtained from molecular docking studies suggest that the lipophilic moiety interacts with hydrophobic regions of Pin1, enhancing specificity .

Chemical Reactions Analysis

Reactions and Technical Details

Sulfopin undergoes covalent modification of the Cys113 residue in Pin1 through a nucleophilic attack by the thiol group on the electrophilic center of Sulfopin. This reaction leads to the formation of a stable covalent adduct, effectively blocking the catalytic activity of Pin1. Mass spectrometry analyses confirmed the formation of this adduct, providing evidence for Sulfopin's mechanism of action .

Mechanism of Action

Process and Data

The mechanism by which Sulfopin inhibits Pin1 involves:

  • Binding: Sulfopin binds to the active site of Pin1, specifically targeting Cys113.
  • Covalent Modification: The compound forms a covalent bond with Cys113, preventing the enzyme from catalyzing conformational changes in its substrate proteins.
  • Functional Impact: By inhibiting Pin1, Sulfopin disrupts processes regulated by this enzyme, including those involved in tumor growth driven by oncogenes like Myc .

Data from biological assays demonstrated that treatment with Sulfopin significantly reduced Myc-driven tumor growth in vivo, highlighting its potential as an anti-cancer agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sulfopin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 245 Da.
  • Solubility: Soluble in organic solvents commonly used in biochemical assays.
  • Stability: The compound is stable under physiological conditions but reacts selectively with thiol groups in proteins.

These properties make Sulfopin suitable for laboratory studies aimed at elucidating its biological effects and potential therapeutic applications .

Applications

Scientific Uses

Sulfopin has several important applications in scientific research:

  • Cancer Research: As a selective inhibitor of Pin1, it serves as a valuable tool for studying the role of this enzyme in cancer biology.
  • Drug Development: Its mechanism as a covalent inhibitor provides insights into designing new therapeutics targeting similar pathways.
  • Biochemical Probes: Sulfopin's specificity for Cys113 allows researchers to investigate Pin1-dependent processes in various cellular contexts, aiding in understanding its role in disease mechanisms .
Discovery & Development of Sulfopin as a Covalent Pin1 Inhibitor

Covalent Fragment-Based Drug Discovery Approach

Sulfopin emerged from a targeted covalent fragment-based drug discovery (FBDD) strategy, designed to inhibit the peptidyl-prolyl isomerase Pin1—a protein historically resistant to conventional inhibition due to its shallow catalytic pocket and polar surface. Covalent FBDD leverages electrophilic fragments that form irreversible bonds with nucleophilic residues (e.g., cysteine) in target proteins. This approach overcomes limitations of reversible binding by enabling sustained target engagement and facilitating the detection of low-affinity fragments through covalent adduct formation. For Pin1, the active-site cysteine (Cys113) presented an ideal nucleophile for covalent targeting. The strategy combined fragment-sized molecular simplicity with covalent bond formation to achieve high ligand efficiency and unambiguous target validation through mass spectrometry [1] [6].

Advantages of Covalent FBDD for Pin1:

  • Targeting Shallow Pockets: Pin1’s phosphate-binding site is polar and solvent-exposed, complicating reversible inhibitor design. Covalent fragments bypass this by anchoring to Cys113.
  • Validation Efficiency: Covalent binding allowed direct detection of protein-fragment adducts via intact protein mass spectrometry, streamlining hit identification [3].
  • Reduced False Negatives: Covalent tethering amplified weak fragment binding, enabling detection of interactions that would be missed in noncovalent screens [6].

Table 1: Covalent FBDD vs. Traditional FBDD

FeatureCovalent FBDDTraditional FBDD
Library Size993 electrophilic fragments [3]Typically >10,000 compounds
Hit ValidationDirect MS detection of protein adductsIndirect (SPR, NMR, thermal shift)
Target EngagementIrreversible; enables cellular target engagementTransient; requires high affinity
ApplicabilityTargets with reactive cysteinesBroad but limited by binding pocket depth

Electrophilic Fragment Library Screening for Pin1 Active Site Targeting

A dedicated electrophilic fragment library of 993 compounds was screened against Pin1’s catalytic domain to identify covalent binders. Each fragment featured mild electrophilic "warheads" (e.g., chloroacetamides, acrylamides) with calculated reactivity rates <10⁻⁷ M⁻¹s⁻¹ to minimize off-target effects. Screening conditions used a 100:1 compound-to-protein ratio (200 µM fragment : 2 µM Pin1), followed by intact protein liquid chromatography–mass spectrometry (LC–MS) to quantify covalent adduct formation.

Key Screening Outcomes:

  • Hit Identification: 111 fragments showed >50% Pin1 labeling, with 48 exceeding 75% modification [3].
  • Chemotype Prioritization: Nine chloroacetamide hits shared a cyclic sulfone core (e.g., 2-sulfolene derivatives), indicating a structure-activity relationship. Nonpromiscuity in prior proteome-wide screens made these fragments ideal for optimization [1] [3].
  • Warhead Selection: Chloroacetamides were favored over acrylamides due to their balanced reactivity and selectivity. Fragments with dual Michael acceptors (e.g., unmodified 2-sulfolene) were deprioritized to avoid nonspecific reactivity [3].

Table 2: Top Fragment Hits from Primary Screen

Fragment ChemotypeLabeling EfficiencyWarhead TypeSelectivity Profile
Sulfolane chloroacetamide75–95%ChloroacetamideNonpromiscuous [3]
Acrylamide derivatives50–80%AcrylamideModerate promiscuity
Epoxide fragments30–60%EpoxideHigh promiscuity

Structural Optimization Guided by Covalent Docking and Crystallography

Hit-to-lead optimization focused on sulfolane-core fragments. Covalent docking simulations predicted two binding modes for initial hits:

  • Hydrophobic Pocket Occupation: The sulfolane’s lipophilic moiety (R-group) occupied the hydrophobic proline-binding pocket (Met130, Phe134).
  • Adjacent Hydrophobic Patch: The R-group interacted with a shallow patch near Cys113 (Ser115, Leu122) [3] [7].

Optimization Strategy:

  • Side-Chain Diversification: 25 analogs with varied aliphatic, aromatic, and heterocyclic R-groups were synthesized. Adding a methylene spacer between the amide and R-group proved critical, improving labeling efficiency by 35–65% under stringent conditions (1:1 protein:compound ratio) [3].
  • Reactivity-Toxicity Balance: Thiol-reactivity assays identified analogs with low inherent reactivity (e.g., Sulfopin with tert-butyl side chain). Its second-order rate constant (Kinact/Ki = 84 M⁻¹s⁻¹) ensured selective Pin1 engagement without cytotoxicity in IMR90 fibroblasts (up to 25 µM) [3].
  • Crystallographic Validation: A 1.4 Å co-crystal structure (PDB: 6VAJ) confirmed covalent bond formation with Cys113. The sulfolane oxygen atoms formed hydrogen bonds with Gln131 (backbone amide) and His157 (imidazole NH), while the tert-butyl group occupied a solvent-exposed hydrophobic region [3] [7].

Key Interactions in Sulfopin-Pin1 Binding:

  • Covalent bond: Cys113 sulfur–chloroacetamide carbon.
  • Hydrogen bonds: Sulfolane O═S═O to Gln131-NH and His157-NH.
  • Van der Waals: tert-Butyl with Met130, Leu122, and Ser115 [3].

Synthesis and Structure-Activity Relationship of Sulfolane Core Derivatives

The synthetic route to Sulfopin derivatives began with commercially available 3-sulfolene (Fig. 3A). Hydrogenation yielded sulfolane, followed by bromination to 3-bromosulfolane. Nucleophilic substitution with amines introduced diverse R-groups, and acylation with chloroacetyl chloride furnished target compounds [3].

Critical SAR Insights:

  • Warhead Necessity: Removing the chloroacetamide group (e.g., Sulfopin-AcA) abolished Pin1 inhibition (IC₅₀ >100 µM vs. 17 nM for Sulfopin).
  • Linker Length: A 2-carbon linker between sulfolane and chloroacetamide was optimal. Shorter or longer linkers reduced potency by >10-fold.
  • R-Group Tolerance:
  • tert-Butyl: Highest selectivity (no cytotoxicity at 25 µM) and Pin1 labeling (48% at 2 µM).
  • Cyclopropyl: Similar labeling efficiency (46%) but higher thiol reactivity, leading to cytotoxicity.
  • Aryl Groups: Reduced cellular permeability and increased metabolic instability [3].
  • Sulfolane Core Rigidity: Saturation of the 2-sulfolene ring was essential; unsaturated analogs showed nonspecific reactivity.

Properties

CAS Number

2451481-08-4

Product Name

Sulfopin

IUPAC Name

2-chloro-N-(2,2-dimethylpropyl)-N-(1,1-dioxothiolan-3-yl)acetamide

Molecular Formula

C11H20ClNO3S

Molecular Weight

281.80 g/mol

InChI

InChI=1S/C11H20ClNO3S/c1-11(2,3)8-13(10(14)6-12)9-4-5-17(15,16)7-9/h9H,4-8H2,1-3H3

InChI Key

NMHVAHHYKGXBMY-UHFFFAOYSA-N

SMILES

CC(C)(C)CN(C1CCS(=O)(=O)C1)C(=O)CCl

Solubility

not available

Canonical SMILES

CC(C)(C)CN(C1CCS(=O)(=O)C1)C(=O)CCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.